molecular formula C14H4Br4N2O4 B11533195 4,5,6,7-tetrabromo-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

4,5,6,7-tetrabromo-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11533195
M. Wt: 583.8 g/mol
InChI Key: AVSIRAVBEGUOSU-UHFFFAOYSA-N
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Description

4,5,6,7-TETRABROMO-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple bromine atoms and a nitrophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4,5,6,7-TETRABROMO-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor isoindole compound, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

4,5,6,7-TETRABROMO-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5,6,7-TETRABROMO-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,6,7-TETRABROMO-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nitrophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Similar compounds to 4,5,6,7-TETRABROMO-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE include other brominated isoindole derivatives and nitrophenyl-substituted compounds. What sets this compound apart is the combination of multiple bromine atoms and a nitrophenyl group, which confer unique chemical reactivity and biological activity. Examples of similar compounds include:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C14H4Br4N2O4

Molecular Weight

583.8 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-(4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H4Br4N2O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)19(13(7)21)5-1-3-6(4-2-5)20(23)24/h1-4H

InChI Key

AVSIRAVBEGUOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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